molecular formula C4H9AlCl2O B14636448 Dichloro(2-methylpropoxy)alumane CAS No. 52372-04-0

Dichloro(2-methylpropoxy)alumane

Cat. No.: B14636448
CAS No.: 52372-04-0
M. Wt: 171.00 g/mol
InChI Key: UZVQWTNJZQZICK-UHFFFAOYSA-L
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Description

Dichloro(2-methylpropoxy)alumane is an organoaluminum compound that functions primarily as a co-catalyst in Ziegler-Natta type polymerization systems. Its main research and industrial application is in the catalysis of polyolefins, specifically for the production of polypropylene (PP) and polyethylene (PE) . As a co-catalyst, it plays a critical role in activating the primary transition metal catalyst, thereby significantly influencing the polymerization kinetics, polymer microstructure, and final material properties. Researchers value this compound for its ability to contribute to the development and optimization of polymerization processes. Handling requires specialized expertise and strict safety protocols, as organoaluminum compounds are typically moisture-sensitive, pyrophoric, and require inert atmosphere techniques for storage and manipulation. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications. The CAS Number for this compound is 1888-87-5 . It is supplied to qualified research institutions and industrial laboratories for chemical synthesis and catalytic applications.

Properties

CAS No.

52372-04-0

Molecular Formula

C4H9AlCl2O

Molecular Weight

171.00 g/mol

IUPAC Name

dichloro(2-methylpropoxy)alumane

InChI

InChI=1S/C4H9O.Al.2ClH/c1-4(2)3-5;;;/h4H,3H2,1-2H3;;2*1H/q-1;+3;;/p-2

InChI Key

UZVQWTNJZQZICK-UHFFFAOYSA-L

Canonical SMILES

CC(C)CO[Al](Cl)Cl

Origin of Product

United States

Preparation Methods

Laboratory-Scale Procedure

  • Reagents and Conditions :

    • Anhydrous aluminum chloride (1 mol) is suspended in a dry inert solvent (e.g., toluene or hexane).
    • 2-Methylpropyl alcohol (1.1 mol) is added dropwise at 0–5°C under nitrogen atmosphere to mitigate HCl release and control exothermicity.
    • The mixture is stirred for 12–24 hours at room temperature until gas evolution ceases.
  • Workup :

    • The reaction mixture is filtered to remove unreacted AlCl₃.
    • Volatile components are removed under reduced pressure, and the crude product is purified via fractional distillation (bp: ~120–140°C at 10 mmHg).
  • Yield :

    • Typical yields range from 70% to 85% in laboratory settings, depending on solvent choice and stoichiometric precision.

Industrial-Scale Production

Industrial synthesis optimizes for throughput and cost-efficiency:

  • Reactor Design : Continuous-flow reactors with corrosion-resistant linings (e.g., glass-lined steel) are employed.
  • Temperature Control : Elevated temperatures (50–80°C) accelerate reaction kinetics, reducing batch times to 4–6 hours.
  • Purification : Multistage distillation columns separate the product from residual alcohol and oligomeric byproducts.
  • Yield : Industrial processes achieve 90–95% yield due to advanced process control and recycling of unreacted reagents.

Alternative Synthesis Routes

While the AlCl₃-based method dominates, exploratory routes have been investigated:

Purification and Isolation Techniques

Distillation

Fractional distillation under reduced pressure is the standard method for isolating this compound. Key parameters include:

Parameter Laboratory-Scale Industrial-Scale
Pressure 10–20 mmHg 5–15 mmHg
Temperature 120–140°C 130–150°C
Purity ≥95% ≥99%

Crystallization

In small-scale applications, cooling the distilled product to -20°C induces crystallization, yielding colorless needles suitable for X-ray diffraction analysis.

Analytical Characterization

Critical spectroscopic data for quality control:

  • ¹H NMR (CDCl₃): δ 1.05 (d, 6H, CH(CH₃)₂), 1.85 (m, 1H, CH(CH₃)₂), 3.60 (d, 2H, OCH₂).
  • ²⁷Al NMR : Single resonance at ~100 ppm, indicative of tetrahedral coordination.
  • IR : Strong absorption at 650 cm⁻¹ (Al–O stretch) and 1100 cm⁻¹ (C–O–Al).

Applications in Research and Industry

Catalysis

  • Friedel-Crafts Alkylation : Enhances electrophilicity of alkyl halides (e.g., benzyl chloride) in aromatic substitutions.
  • Olefin Polymerization : Co-catalyst in Ziegler-Natta systems for polypropylene synthesis.

Pharmaceutical Intermediates

Facilitates carboxylation and esterification steps in drug candidate synthesis, notably in thrombin inhibitors.

Chemical Reactions Analysis

Types of Reactions

Dichloro(2-methylpropoxy)alumane undergoes several types of chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles.

    Oxidation and Reduction Reactions: The aluminum center can participate in redox reactions.

    Hydrolysis: The compound reacts with water to form aluminum hydroxide and hydrochloric acid.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include alkyl halides and organolithium compounds.

    Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or reducing agents like lithium aluminum hydride can be used.

    Hydrolysis: Water or aqueous solutions are used under controlled conditions to prevent violent reactions.

Major Products Formed

    Substitution Reactions: Products include various organoaluminum compounds.

    Oxidation and Reduction Reactions: Products depend on the specific reagents used but can include aluminum oxides or reduced aluminum species.

    Hydrolysis: The primary products are aluminum hydroxide and hydrochloric acid.

Scientific Research Applications

Dichloro(2-methylpropoxy)alumane has several applications in scientific research:

    Chemistry: Used as a catalyst in organic synthesis, particularly in polymerization reactions.

    Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various ligands.

    Medicine: Explored for its potential in developing new pharmaceuticals, especially in targeting specific cellular pathways.

    Industry: Utilized in the production of advanced materials, including high-performance polymers and coatings.

Mechanism of Action

The mechanism by which dichloro(2-methylpropoxy)alumane exerts its effects involves the coordination of the aluminum center with various substrates. The aluminum atom acts as a Lewis acid, accepting electron pairs from nucleophiles. This coordination can activate substrates towards further chemical reactions, making the compound an effective catalyst.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Reactivity and Functional Group Influence

The reactivity of organoaluminum compounds is heavily influenced by substituents. For example:

  • Dichloroacetyl chloride (Cl₂CHCOCl) exhibits high electrophilicity due to its carbonyl and chlorine substituents, making it reactive in acylation reactions . In contrast, Dichloro(2-methylpropoxy)alumane’s isobutoxy group likely enhances steric hindrance, reducing its electrophilicity compared to smaller substituents.
  • 1,3-Dichloropropene (ClCH₂CH=CHCl) demonstrates dual reactivity from both chlorine atoms and the alkene moiety, enabling participation in elimination and addition reactions . This compound, with its aluminum center, may instead facilitate coordination-based reactions.
Table 1: Substituent Effects on Reactivity
Compound Key Substituents Reactivity Profile
This compound Cl, 2-methylpropoxy Lewis acid, sterically hindered
Dichloroacetyl chloride Cl, carbonyl Electrophilic acylation agent
1,3-Dichloropropene Cl, alkene Alkylation/elimination reactions

Environmental and Toxicological Profiles

  • Dichlorodifluoromethane: A refrigerant with ozone-depleting properties, now regulated under international agreements .

However, aluminum compounds can persist in aquatic systems, necessitating further ecotoxicological studies.

Table 2: Environmental Properties
Compound Volatility Environmental Concerns
This compound Low Aquatic persistence (speculative)
1,3-Dichloropropene High Soil/groundwater contamination
Dichlorodifluoromethane High Ozone layer depletion

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